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Compound of Interest

Compound Name: Propyl 2,4-dioxovalerate

Cat. No.: B15175480 Get Quote

A comprehensive analysis of the spectroscopic data for Propyl 2,4-dioxovalerate is not

currently available in public databases. This guide presents a detailed examination of the

spectroscopic data for its close structural analog, Ethyl 2,4-dioxovalerate, providing a strong

predictive framework for the spectral characteristics of the propyl derivative.

This technical guide is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource for the spectroscopic properties of Ethyl 2,4-

dioxovalerate. The provided data for the ethyl ester can be used to anticipate the spectral

behavior of the propyl ester, with expected variations primarily in the signals corresponding to

the ester alkyl chain.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Ethyl 2,4-

dioxovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2,4-dioxovalerate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.39 t 3H -OCH₂CH₃

2.33 s 3H -C(O)CH₃

3.94 s 2H -C(O)CH₂C(O)-

4.38 q 2H -OCH₂CH₃

Note: Data obtained from publicly available spectra. The solvent was not specified, but is likely

CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2,4-dioxovalerate

Chemical Shift (δ) ppm Assignment

13.9 -OCH₂CH₃

29.9 -C(O)CH₃

48.9 -C(O)CH₂C(O)-

63.3 -OCH₂CH₃

160.4 Ester C=O

189.9 Ketone C=O (C2)

198.9 Ketone C=O (C4)

Note: Experimental ¹³C NMR data for Ethyl 2,4-dioxovalerate is not readily available. The

values presented are based on standard chemical shift prediction.

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Ethyl 2,4-dioxovalerate
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Wavenumber (cm⁻¹) Intensity Assignment

2980 Medium C-H stretch (aliphatic)

1750 Strong C=O stretch (ester)

1720 Strong C=O stretch (ketone)

1250 Strong C-O stretch (ester)

Note: Data is from the NIST/EPA Gas-Phase Infrared Database.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Ethyl 2,4-dioxovalerate

m/z Relative Intensity Assignment

158 5% [M]⁺ (Molecular Ion)

115 30% [M - C₂H₅O]⁺

87 100% [M - COOC₂H₅]⁺

43 85% [CH₃CO]⁺

Note: Data obtained from the NIST Mass Spectrometry Data Center, acquired via electron

ionization (EI).[1]

Predicted Spectroscopic Data for Propyl 2,4-
dioxovalerate
Based on the data for the ethyl ester, the following spectral characteristics are predicted for

Propyl 2,4-dioxovalerate:

¹H NMR: The spectrum will be similar, with the triplet at ~1.39 ppm being replaced by a triplet

at ~0.9 ppm for the terminal methyl group of the propyl chain. A new sextet will appear

around 1.7 ppm for the central methylene group of the propyl chain, and the quartet at ~4.38

ppm will be replaced by a triplet at a slightly lower chemical shift for the -OCH₂- group.
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¹³C NMR: The signals for the dioxovalerate portion of the molecule will be very similar. The

ethyl ester signals will be replaced by three signals for the propyl group at approximately 10,

22, and 68 ppm.

IR Spectroscopy: The IR spectrum will be nearly identical to that of the ethyl ester, as the

fundamental vibrational modes of the carbonyl and other functional groups will not be

significantly affected by the change in the ester alkyl chain.

Mass Spectrometry: The molecular ion peak will be at m/z 172. Key fragments will be

observed at m/z 115 (loss of the propyloxy radical) and m/z 87 (loss of the carboxypropyl

group).

Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data for Ethyl 2,4-

dioxovalerate are not consistently available. The following are generalized protocols typical for

the spectroscopic analysis of organic compounds.

NMR Spectroscopy
A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (~0.6 mL), typically

deuterated chloroform (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is acquired

on a 300 or 400 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak

or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy
For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded

using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is

prepared by grinding a small amount of the sample with dry KBr powder and pressing the

mixture into a translucent disk. The gas-phase spectrum presented was obtained from the

NIST/EPA Gas-Phase Infrared Database.

Mass Spectrometry
The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. In this

technique, the sample is introduced into the ion source, where it is bombarded with a high-
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energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The

resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationship between the analyzed compounds.
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Caption: Workflow for the spectroscopic analysis of Propyl 2,4-dioxovalerate.
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Caption: Relationship between Ethyl and Propyl 2,4-dioxovalerate for data prediction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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